molecular formula C18H28N2O3S B11167889 2,2-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide

2,2-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide

Cat. No.: B11167889
M. Wt: 352.5 g/mol
InChI Key: VYTMHSJFZCRPCQ-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a sulfonyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.

    Attachment of the Butanamide Backbone: The final step involves the coupling of the piperidine-sulfonyl intermediate with a butanamide derivative under suitable reaction conditions, such as the use of coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,2-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound may be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide is unique due to its specific combination of functional groups and structural features. The presence of the 2,2-dimethylbutanamide backbone, along with the piperidine ring and sulfonyl group, imparts distinct chemical and biological properties that differentiate it from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H28N2O3S

Molecular Weight

352.5 g/mol

IUPAC Name

2,2-dimethyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]butanamide

InChI

InChI=1S/C18H28N2O3S/c1-5-18(3,4)17(21)19-15-6-8-16(9-7-15)24(22,23)20-12-10-14(2)11-13-20/h6-9,14H,5,10-13H2,1-4H3,(H,19,21)

InChI Key

VYTMHSJFZCRPCQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C

Origin of Product

United States

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